tert-Butyl 4-(5-(1-aminopropyl)-4-methylpyridin-2-yl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(5-(1-aminopropyl)-4-methylpyridin-2-yl)piperazine-1-carboxylate is a complex organic compound with the molecular formula C18H30N4O2. It is primarily used in research settings and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(5-(1-aminopropyl)-4-methylpyridin-2-yl)piperazine-1-carboxylate involves multiple steps. Typically, the process begins with the preparation of the pyridine derivative, followed by the introduction of the piperazine ring. The tert-butyl group is then added to the carboxylate moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts. Quality control measures, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(5-(1-aminopropyl)-4-methylpyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
tert-Butyl 4-(5-(1-aminopropyl)-4-methylpyridin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(5-(1-aminopropyl)-4-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(5-(1-aminopropyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate
- tert-Butyl 4-(5-(1-aminopropyl)-4-ethylpyridin-2-yl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-(5-(1-aminopropyl)-4-methylpyridin-2-yl)piperazine-1-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its tert-butyl group and piperazine ring contribute to its stability and reactivity, making it valuable in various research applications .
Properties
Molecular Formula |
C18H30N4O2 |
---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
tert-butyl 4-[5-(1-aminopropyl)-4-methylpyridin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H30N4O2/c1-6-15(19)14-12-20-16(11-13(14)2)21-7-9-22(10-8-21)17(23)24-18(3,4)5/h11-12,15H,6-10,19H2,1-5H3 |
InChI Key |
CMUMALXIMSXDBL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=C(C=C1C)N2CCN(CC2)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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